(+/-)-Jasmonic acid

説明

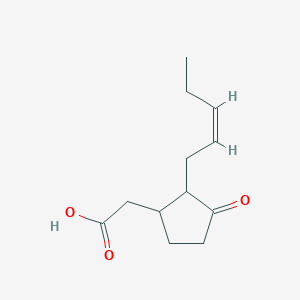

(+/-)-Jasmonic acid is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Jasmonic acid (JA) is a vital phytohormone involved in various physiological processes in plants, including growth regulation, stress responses, and secondary metabolite production. This article explores the biological activity of (+/-)-jasmonic acid, emphasizing its mechanisms, effects on plant metabolism, and interactions with other signaling pathways.

Overview of Jasmonic Acid

Jasmonic acid is derived from fatty acids and plays a crucial role in plant defense mechanisms against biotic and abiotic stresses. It is synthesized from linolenic acid through a series of enzymatic reactions involving allene oxide synthase and allene oxide cyclase. JA and its methyl ester, methyl jasmonate (MeJA), are known to modulate various physiological processes in plants, including:

- Defense Responses : Activation of defense genes against herbivores and pathogens.

- Growth Regulation : Influences root and shoot development.

- Secondary Metabolite Production : Enhances the biosynthesis of phenolic compounds and other metabolites.

The action of jasmonic acid is mediated through a complex signaling pathway involving the JAZ (Jasmonate ZIM-domain) protein family. JAZ proteins act as repressors in the JA signaling pathway, regulating gene expression in response to jasmonate levels. Upon binding to JA, these proteins are degraded, releasing transcription factors that activate defense-related genes .

Key Findings on Mechanisms

- Interaction with Other Hormones : JA interacts with salicylic acid (SA) and ethylene (ET) to coordinate plant responses to stress .

- Regulation of Lignin Biosynthesis : JA influences lignin deposition in plants, which is crucial for structural integrity and defense against pathogens .

- Influence on Secondary Metabolites : JA regulates the biosynthesis of various secondary metabolites, including phenolic acids, through transcriptional regulation involving JAZ proteins .

Biological Activities and Effects

The biological activities of this compound can be summarized as follows:

- Defense Mechanisms : JA enhances the production of defensive compounds in response to herbivore attacks or pathogen infections.

- Growth Modulation : It can inhibit or promote growth depending on the concentration and environmental context.

- Stress Responses : JA is essential for acclimation to environmental stresses such as drought, heat, and high light conditions .

Case Studies

Several studies have highlighted the diverse roles of jasmonic acid:

- Lignin Regulation in Poplar Trees :

- Phenolic Acid Biosynthesis in Salvia miltiorrhiza :

- Root Growth Inhibition Under Aluminum Stress :

Table 1: Effects of Jasmonic Acid on Plant Growth Parameters

| Treatment Type | Concentration | Effect on Growth | Notes |

|---|---|---|---|

| Jasmonic Acid | 1 µM | Reduced shoot length | Significant reduction observed |

| Methyl Jasmonate | 1 nM | Increased root biomass | Enhanced root development |

| Control | - | Baseline growth | No significant changes |

Table 2: Interaction of Jasmonic Acid with Other Phytohormones

| Hormone Interaction | Effect on Plant Response |

|---|---|

| Jasmonic Acid + SA | Enhanced defense gene expression |

| Jasmonic Acid + ET | Coordinated stress response |

| Jasmonic Acid + Auxins | Altered root architecture |

科学的研究の応用

Agricultural Applications

1.1 Induction of Plant Resistance

Jasmonic acid plays a crucial role in enhancing plant resistance against biotic stressors such as pests and pathogens. Research indicates that JA can induce the expression of genes associated with defensive proteins, including protease inhibitors and enzymes involved in flavonoid biosynthesis . For example, JA has been shown to effectively protect crops like oats against Erysiphe graminis and tomatoes against Phytophthora infestans by enhancing the production of protective enzymes like polyphenol oxidase and peroxidase .

1.2 Enhancement of Stress Tolerance

JA is involved in the regulation of plant responses to abiotic stresses such as drought, salinity, and heavy metals. Studies have demonstrated that exogenous application of JA can enhance water stress tolerance in crops like soybeans by increasing levels of sugars and phenolic compounds . Furthermore, JA regulates antioxidant systems that help mitigate oxidative stress caused by environmental factors, thereby improving plant resilience .

1.3 Use in Crop Management

The application of JA can also be utilized to improve crop yield and quality. For instance, JA treatments have been shown to enhance fruit maturation and senescence processes, leading to better quality produce . Additionally, JA can be employed to manipulate flowering times and root growth, which are critical for maximizing agricultural outputs.

Therapeutic Applications

2.1 Anti-Cancer Properties

Recent studies have highlighted the potential therapeutic benefits of jasmonic acid derivatives in cancer treatment. For example, methyl jasmonate (MeJA) has been shown to enhance the cytotoxic effects of certain chemotherapy agents on tumor cells while minimizing side effects on healthy tissues . This dual action makes jasmonic acid a promising candidate for developing adjunct therapies in oncology.

2.2 Anti-Inflammatory Effects

Jasmonic acid has demonstrated anti-inflammatory properties, which could be leveraged in treating various inflammatory conditions. Research indicates that extracts rich in jasmonic compounds exhibit significant anti-inflammatory activity, suggesting potential applications in pharmaceutical formulations aimed at reducing inflammation .

Ecological Applications

3.1 Interactions with Herbivores

JA is known to mediate indirect defense mechanisms in plants by attracting natural predators of herbivorous pests through the emission of volatile organic compounds (VOCs) . For instance, studies show that JA application enhances the attraction of predatory mites to infested plants, thereby promoting biological control strategies in pest management .

3.2 Role in Plant Communication

Jasmonic acid is also involved in plant-to-plant signaling mechanisms where damaged plants release JA-induced volatiles that can prepare neighboring plants for potential herbivore attacks. This phenomenon highlights the ecological significance of JA in enhancing community resilience against herbivory .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chavez et al., 2012 | Pest Resistance | Demonstrated that JA induces protective enzyme production against pathogens like Phytophthora infestans. |

| Ament et al., 2004 | Herbivore Defense | Showed that exogenous JA application enhances indirect defenses by attracting predatory mites to infested plants. |

| Noriega et al., 2020 | Abiotic Stress | Found that JA improves antioxidant enzyme activity under heavy metal stress, enhancing overall plant health. |

| MDPI Research (2021) | Cancer Treatment | Highlighted the synergistic effects of MeJA with chemotherapy drugs on tumor cells, showing reduced side effects on healthy tissues. |

特性

IUPAC Name |

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。